3-Chloro-6,7-dimethoxyisoquinoline
Overview
Description
3-Chloro-6,7-dimethoxyisoquinoline is a research chemical with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . It is a type of organic compound that is of interest to many researchers due to its unique properties .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6,7-dimethoxyisoquinoline consists of a quinoline core with chlorine and methoxy groups attached. The canonical SMILES string for this compound is COC1=C(C=C2C=NC(=CC2=C1)Cl)OC .Physical And Chemical Properties Analysis
3-Chloro-6,7-dimethoxyisoquinoline has a molecular weight of 223.66 g/mol . Its exact mass is 223.0400063 . It has a heavy atom count of 15, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Structural Studies
- Total Synthesis and Derivative Development : A study presented a total synthesis approach for 1,3-dimethyl-6,8-dimethoxyisoquinoline, which shares structural similarities with 3-Chloro-6,7-dimethoxyisoquinoline. This process involved selective methylation, triflation, and a final microwave-assisted 6π-azaelectrocyclization. The synthesized derivatives exhibited cytotoxic activities, suggesting potential applications in medicinal chemistry (Kaufman et al., 2018).
- Crystallographic and Spectral Analysis : Extensive structural studies on a derivative, 2-chloro-3-formyl-9,10-dimethoxy-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile (PQC), were performed. This included spectral methods and X-ray crystallography, indicating its potential in material science and structural biology (Mansour et al., 2013).
Pharmacological Applications
- Anticonvulsant Potential : Some 6,7-dimethoxyisoquinoline derivatives, structurally related to 3-Chloro-6,7-dimethoxyisoquinoline, have been found to produce anticonvulsant effects in animal models of epilepsy. This suggests the potential of such compounds in developing new anticonvulsant drugs (Gitto et al., 2010).
- Antitumor Activity : Several studies focused on the synthesis of isoquinoline derivatives and evaluated their antitumor activities. For instance, annulated dihydroisoquinoline heterocycles via nitrogen ylides have been synthesized and investigated for their potential antitumor applications (Abdallah & Dawood, 2008).
Chemical Synthesis
- Efficient Synthesis Methods : Research has been conducted on efficient and scalable synthesis methods for compounds structurally related to 3-Chloro-6,7-dimethoxyisoquinoline. This includes developing practical synthesis processes that are suitable for industrial production, suggesting its relevance in chemical manufacturing (Jian-xi, 2014).
Analytical Chemistry
- HPLC Method Development : A high-performance liquid chromatographic method was developed for monitoring reactions in the synthesis of key intermediates related to antihypertensive drugs, including compoundsrelated to 3-Chloro-6,7-dimethoxyisoquinoline. This method could be crucial for quality assurance and process monitoring in pharmaceutical production (Rao et al., 2006).
Antimicrobial Activity
- Antimicrobial Evaluation : Research on 2-chloroquinoline containing pyrazoline derivatives, which are structurally related to 3-Chloro-6,7-dimethoxyisoquinoline, has shown potential antimicrobial activity against various bacterial and fungal strains. This points towards its application in developing new antimicrobial agents (Bawa et al., 2009).
Applications in Material Science
- Microwave-Assisted Synthesis : A study reported the microwave-assisted synthesis of quinoline derivatives, demonstrating the efficiency of such methods in the synthesis of complex organic compounds, which could be significant in material science applications (Laschat et al., 2020).
Drug Synthesis
- Synthesis for Anti-hypertensive Drugs : The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, an intermediate in the manufacture of anti-hypertensive drugs, indicates the potential application of 3-Chloro-6,7-dimethoxyisoquinoline in the pharmaceutical industry for drug development (Qing-mei, 2006).
Safety And Hazards
properties
IUPAC Name |
3-chloro-6,7-dimethoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-3-7-5-11(12)13-6-8(7)4-10(9)15-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNYGOXREGUUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC(=CC2=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482106 | |
Record name | 3-CHLORO-6,7-DIMETHOXYISOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6,7-dimethoxyisoquinoline | |
CAS RN |
58163-20-5 | |
Record name | 3-CHLORO-6,7-DIMETHOXYISOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6,7-dimethoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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